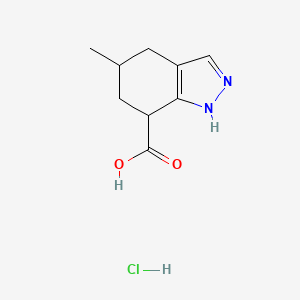![molecular formula C9H14ClN3 B1383449 ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride CAS No. 1803586-39-1](/img/structure/B1383449.png)
ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride
Overview
Description
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is a compound belonging to the class of substituted pyrazoles. Its chemical structure features a pyrazole ring substituted with a prop-2-yn-1-yl group and an ethylamine side chain. The hydrochloride salt form improves its solubility in aqueous media.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the pyrazole ring
Starting with a suitable hydrazine derivative, the synthesis of the pyrazole ring involves cyclization with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions
Formation of the ethylamine side chain
The addition of the ethylamine side chain can be achieved via alkylation of the pyrazole derivative with ethylamine.
Industrial Production Methods
Industrial production often employs a combination of batch and continuous flow techniques, with steps including:
Batch synthesis: : Initial reactions are conducted in batch reactors to ensure precise control over reaction conditions and yields.
Continuous flow synthesis: : For scalability, later stages utilize continuous flow reactors to facilitate large-scale production under consistent conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: : Reduction reactions can convert it into various hydrogenated forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Utilizing oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Alkyl halides or aryl halides in the presence of suitable catalysts and bases.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Hydrogenated forms.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : As a building block in the synthesis of more complex chemical entities.
Biology
Bioactive Studies: : Evaluated for its potential as a bioactive molecule in various biological assays.
Medicine
Pharmacological Research: : Investigated for potential therapeutic properties, particularly in targeting specific biological pathways.
Industry
Chemical Industry: : Used as an intermediate in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).
Mechanism of Action
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism involves binding to the active sites or allosteric sites, influencing the function of the targets.
Comparison with Similar Compounds
Similar Compounds
Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
Propyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
Highlighting Uniqueness
Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethylamine side chain, in particular, imparts distinctive properties compared to its methyl or propyl analogs.
Would you like me to dive deeper into any of these sections, or are you curious about something else?
Properties
IUPAC Name |
N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-3-6-12-7-5-9(11-12)8-10-4-2;/h1,5,7,10H,4,6,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMALZDBMLDINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN(C=C1)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)



![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)



